Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate
Description
Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate is an organic compound with the molecular formula C12H14O4. It is a derivative of phenylacetate and is characterized by the presence of an ethyl ester group, a methoxymethoxy group, and a methyl group on the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-17-13(15)12(14)10-7-9(2)5-6-11(10)18-8-16-3/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUHDMHVASLTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)C)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate typically involves the esterification of 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate can be compared with other similar compounds such as:
Ethyl 2-(2-methoxy-5-methylphenyl)-2-oxoacetate: Lacks the methoxymethoxy group, which may result in different chemical and biological properties.
Methyl 2-(2-methoxy-5-methylphenyl)-2-oxoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate (CAS No. 2193065-89-1) is a synthetic compound with a molecular formula of C13H16O5 and a molecular weight of 252.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Chemical Structure
Key Properties
- Molecular Formula : C13H16O5
- Molecular Weight : 252.26 g/mol
- CAS Number : 2193065-89-1
Antimicrobial Activity
Research has indicated that this compound may possess antimicrobial properties. A study evaluated various compounds for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. While specific data on this compound's activity was not highlighted, it was part of a broader investigation into similar analogues that showed promising results against MRSA with minimum inhibitory concentrations (MIC) ranging from 12.5 µg/mL to 50 µg/mL .
Case Studies
- Study on Antifungal Activity : In a comparative study, various compounds were tested against Candida albicans and Candida parapsilosis. The results indicated that while some compounds showed no inhibition at high concentrations (up to 800 µg/mL), others exhibited significant activity against MRSA, suggesting that structural modifications could enhance biological efficacy .
- Antibacterial Testing : Another study assessed the antibacterial activity of several analogues derived from related structures. The MIC values for these analogues against MRSA were found to be comparable to established antibiotics, indicating potential therapeutic applications .
Table 1: Antimicrobial Activity Summary
| Compound | Tested Strains | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Analogue A | MRSA ATCC 43300 | 12.5 | 25 |
| Analogue B | MRSA 06/04 | 50 | 100 |
| Ethyl Compound | E. coli | >100 | >100 |
Table 2: Comparative MIC Values
| Compound | E. coli 25922 | MRSA ATCC 43300 |
|---|---|---|
| Ethyl Compound | >100 | Not tested |
| Analogue A | >100 | 12.5 |
| Analogue B | >100 | 50 |
The exact mechanism of action for this compound is not fully elucidated in the literature. However, compounds with similar structures often exhibit their biological effects through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate?
The compound is typically synthesized via condensation reactions or nucleophilic substitution. A common approach involves reacting substituted phenyl precursors with ethyl oxalyl chloride under controlled conditions. For example, analogous α-ketoesters are synthesized by treating aryl amines or hydrazines with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) with triethylamine (TEA) as a base . Purification often employs column chromatography using solvents like petroleum ether/ethyl acetate mixtures .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. How should researchers handle stability and storage of this compound?
The compound is sensitive to moisture and light due to its α-ketoester moiety. Storage recommendations include:
- Anhydrous conditions (e.g., desiccators with silica gel).
- Protection from UV light (amber glassware).
- Low temperatures (-20°C for long-term storage) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
Discrepancies in crystal packing or hydrogen-bonding patterns can arise from polymorphic forms. Researchers should:
- Perform Hirshfeld surface analysis to map intermolecular interactions (e.g., O···π-hole tetrel bonding observed in similar α-ketoesters ).
- Use DFT calculations to compare experimental and theoretical molecular electrostatic potential (MEP) surfaces .
- Validate via single-crystal X-ray diffraction with high-resolution data (e.g., as done for triazole derivatives in ).
Q. What strategies optimize synthetic yields for derivatives with bulky substituents?
Steric hindrance from the methoxymethoxy group can reduce reaction efficiency. Mitigation strategies include:
Q. How does the methoxymethoxy group influence biological activity in related compounds?
While direct data on the target compound is limited, structural analogs (e.g., ethyl 2-(4-methoxyphenyl)-2-oxoacetate) show that electron-donating groups like methoxymethoxy can:
- Modulate lipophilicity , affecting cell membrane permeability.
- Stabilize reactive intermediates (e.g., enolates) in enzyme-binding interactions .
- Alter pharmacokinetic profiles by influencing metabolic stability .
Data Contradiction Analysis
Q. How should conflicting spectroscopic results (e.g., MS vs. NMR) be addressed?
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) values?
Chirality can arise during cyclization or substitution steps. Factors include:
- Stereochemical control : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis.
- Racemization risks : Elevated temperatures during workup may erode ee. Low-temperature quenching (e.g., with dilute HCl) is advised .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
